
(chloro(5-oxo-2h-furan-3-yl)methyl) Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloro(5-oxo-2H-furan-3-yl)methyl) acetate: is an organic compound characterized by the presence of a chloro group, a furan ring with an oxo substituent, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (chloro(5-oxo-2H-furan-3-yl)methyl) acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the intermediate compound with acetic acid or acetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in polar solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or diols.
Substitution: Amines, ethers, or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (chloro(5-oxo-2H-furan-3-yl)methyl) acetate serves as a versatile intermediate for the construction of more complex molecules
Biology
The compound’s derivatives have potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in drug design. Its structural features enable the creation of molecules with enhanced pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound is used in the synthesis of polymers and resins with specific properties. Its reactivity and functional groups allow for the customization of material characteristics.
Wirkmechanismus
The mechanism by which (chloro(5-oxo-2H-furan-3-yl)methyl) acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chloro(5-oxo-2H-furan-3-yl)methyl) benzoate
- (Chloro(5-oxo-2H-furan-3-yl)methyl) propionate
- (Chloro(5-oxo-2H-furan-3-yl)methyl) butyrate
Uniqueness
Compared to its analogs, (chloro(5-oxo-2H-furan-3-yl)methyl) acetate offers a unique combination of reactivity and stability. Its acetate ester group provides distinct solubility and reactivity characteristics, making it particularly useful in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
125973-98-0 |
|---|---|
Molekularformel |
C7H7ClO4 |
Molekulargewicht |
190.58 g/mol |
IUPAC-Name |
[chloro-(5-oxo-2H-furan-3-yl)methyl] acetate |
InChI |
InChI=1S/C7H7ClO4/c1-4(9)12-7(8)5-2-6(10)11-3-5/h2,7H,3H2,1H3 |
InChI-Schlüssel |
ILVDSUQKKNCONG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC(=O)OC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


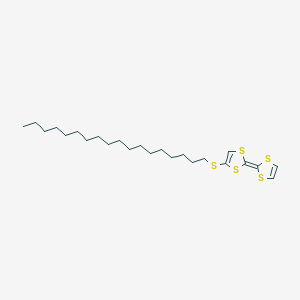
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
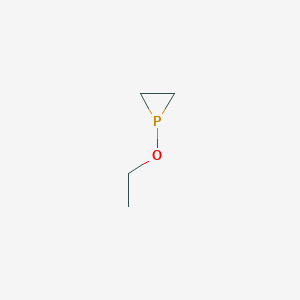

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)

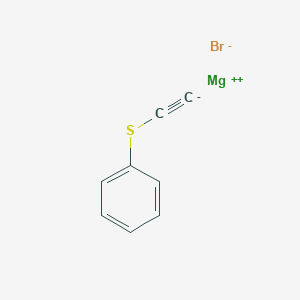
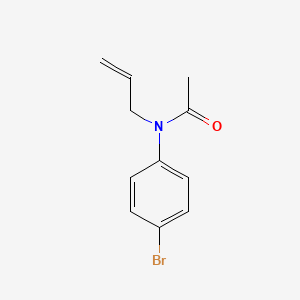
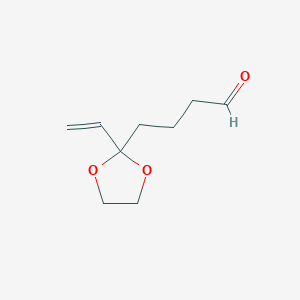
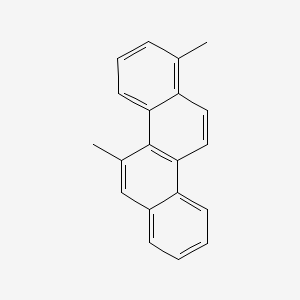


![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
